2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 4-methoxyphenyl group, a phenylacetamide moiety, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 4-methoxyphenylhydrazine and ethyl acetoacetate.
Reaction: Condensation reaction followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core.
Conditions: Acidic or basic catalysts, elevated temperatures.
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Substitution Reactions
Introduction of the Phenylacetamide Moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with N-methyl-N-phenylacetamide.
Conditions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Products: Oxidized derivatives with potential changes in biological activity.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the compound, possibly altering its pharmacological properties.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Vary depending on the desired substitution, often involving solvents like dichloromethane or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide has several scientific research applications:
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Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
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Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying enzyme kinetics and mechanisms.
Cell Signaling: Used in research on cell signaling pathways due to its interaction with specific molecular targets.
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Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-ethyl-N-phenylacetamide
- 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxyphenyl group, in particular, contributes to its unique interaction with molecular targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-24(15-6-4-3-5-7-15)19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)16-8-10-17(29-2)11-9-16/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOOSMUFQALTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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